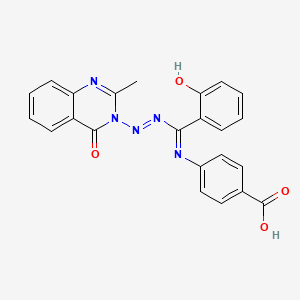
4-(((2-Hydroxyphenyl)((2-methyl-4-oxo-3(4H)-quinazolinyl)azo)methylene)amino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(((2-Hydroxyphenyl)((2-methyl-4-oxo-3(4H)-quinazolinyl)azo)methylene)amino)benzoic acid is a complex organic compound that features a quinazolinone core structure. This compound is of significant interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of multiple functional groups, such as hydroxyl, azo, and carboxylic acid, contributes to its diverse reactivity and potential utility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((2-Hydroxyphenyl)((2-methyl-4-oxo-3(4H)-quinazolinyl)azo)methylene)amino)benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting 2-aminobenzamide with an appropriate aldehyde under acidic conditions to form the quinazolinone ring.
Azo Coupling Reaction: The quinazolinone derivative is then subjected to an azo coupling reaction with 2-hydroxyphenyl diazonium salt to form the azo linkage.
Condensation Reaction: The final step involves the condensation of the azo-quinazolinone intermediate with 4-aminobenzoic acid under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction parameters to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-(((2-Hydroxyphenyl)((2-methyl-4-oxo-3(4H)-quinazolinyl)azo)methylene)amino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The azo group can be reduced to form amines.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation can be achieved using amines and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Amines and related derivatives.
Substitution: Esters and amides.
Applications De Recherche Scientifique
4-(((2-Hydroxyphenyl)((2-methyl-4-oxo-3(4H)-quinazolinyl)azo)methylene)amino)benzoic acid has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biological stain or marker due to its azo linkage and quinazolinone core.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its vibrant color and stability.
Mécanisme D'action
The mechanism of action of 4-(((2-Hydroxyphenyl)((2-methyl-4-oxo-3(4H)-quinazolinyl)azo)methylene)amino)benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to oxidative stress, inflammation, and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(((2-Hydroxyphenyl)((2-methyl-4-oxo-3(4H)-quinazolinyl)azo)methylene)amino)benzoic acid: Similar in structure but may have different substituents on the quinazolinone or phenyl rings.
Quinazolinone Derivatives: Compounds with the quinazolinone core but lacking the azo linkage or additional functional groups.
Azo Compounds: Compounds with the azo linkage but different core structures.
Propriétés
Numéro CAS |
134895-17-3 |
|---|---|
Formule moléculaire |
C23H17N5O4 |
Poids moléculaire |
427.4 g/mol |
Nom IUPAC |
4-[[(2-hydroxyphenyl)-[(2-methyl-4-oxoquinazolin-3-yl)diazenyl]methylidene]amino]benzoic acid |
InChI |
InChI=1S/C23H17N5O4/c1-14-24-19-8-4-2-6-17(19)22(30)28(14)27-26-21(18-7-3-5-9-20(18)29)25-16-12-10-15(11-13-16)23(31)32/h2-13,29H,1H3,(H,31,32) |
Clé InChI |
YWLSSPVTZMANDQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CC=CC=C2C(=O)N1N=NC(=NC3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




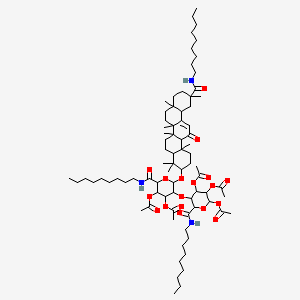
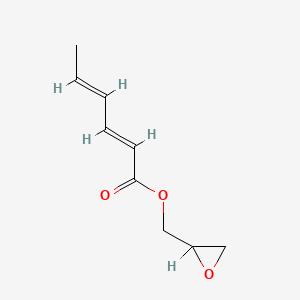
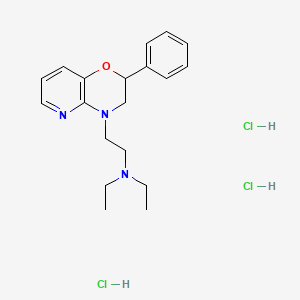

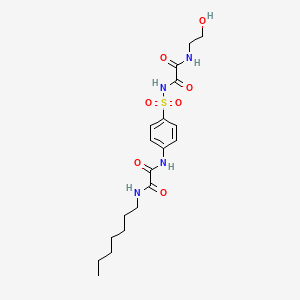

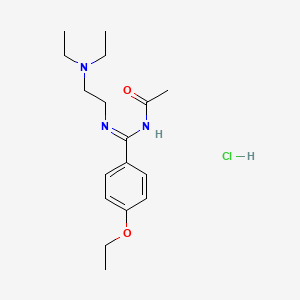
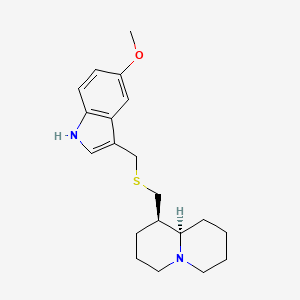
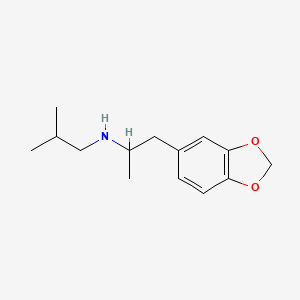
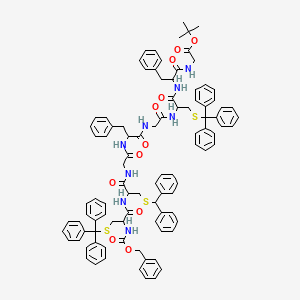
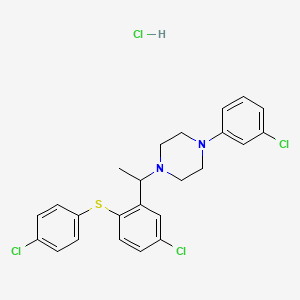
![4-Aminobenzenesulfonamide;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane](/img/structure/B12746537.png)
